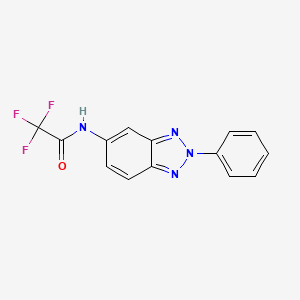
N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a phenyl ring substituted with a hydroxyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide typically involves the reaction of 4-hydroxy-3-methylbenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-methyl-3-methylbenzophenone.
Reduction: Formation of N-(4-hydroxy-3-methylphenyl)-4-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxy-3-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-hydroxy-3-methylacetophenone: Lacks the amide group but has a similar phenyl ring substitution pattern.
Uniqueness
N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide is unique due to the presence of both a hydroxyl and a methyl group on the phenyl ring, combined with a benzamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(4-hydroxy-3-methylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-10-3-5-12(6-4-10)15(18)16-13-7-8-14(17)11(2)9-13/h3-9,17H,1-2H3,(H,16,18) |
InChI Key |
PDIWCRPJUDLJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(Adamantan-1-YL)-2-oxoethyl]-1,3-dimethyl-8-(piperidin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11519623.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11519634.png)
![4-tert-butyl-3'-(4-chlorophenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B11519640.png)
![2-methyl-N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11519642.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B11519654.png)
![4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid](/img/structure/B11519662.png)
![(3E)-3-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-5-phenylfuran-2(3H)-one](/img/structure/B11519669.png)

![(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-3-[(2-hydroxyethyl)amino]but-2-en-1-one](/img/structure/B11519690.png)

![2,5-Bis{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B11519701.png)
![5-bromo-1-methyl-N'-[(2E)-1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11519704.png)
![N'-{(Z)-[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-methylfuran-3-carbohydrazide](/img/structure/B11519706.png)
